molecular formula C₁₃H₁₆N₄Na₂O₉ B1158186 (2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid

(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid

Cat. No.: B1158186
M. Wt: 418.27
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is a crucial intermediate in purine biosynthesis. It plays a vital role in the formation of DNA and RNA components like adenine and guanine . This compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways and its versatile applications in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid involves several steps. The starting material is typically 5-aminoimidazole-4-carboxamide ribose, which undergoes succinylation to form the desired product . The reaction conditions often include the use of succinic anhydride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Mechanism of Action

(2R)-2-[[5-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid acts as a substrate for enzymatic purine synthesis. It facilitates the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . The compound interacts with specific enzymes in the purine biosynthesis pathway, promoting the formation of these essential nucleotides .

Properties

Molecular Formula

C₁₃H₁₆N₄Na₂O₉

Molecular Weight

418.27

Synonyms

N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic Acid Disodium Salt;  SAICAR Disodium Salt; 

Origin of Product

United States

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